EGNHS

Description

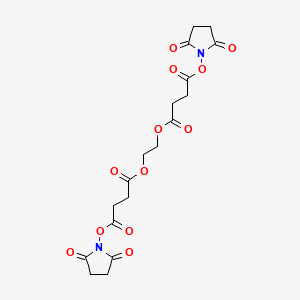

Structure

3D Structure

Properties

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHLYJHNOCILIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85419-94-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]-ω-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85419-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20990737 | |

| Record name | Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70539-42-3 | |

| Record name | Ethylene glycolylbis(succinimidyl succinate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070539423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70539-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLENE GLYCOLYLBIS(SUCCINIMIDYL SUCCINATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZX9NM7QE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethylene Glycol Bis(succinimidyl succinate) (EGNHS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethylene (B1197577) glycol bis(succinimidyl succinate), commonly known as EGNHS or EGS. This compound is a versatile, homobifunctional, and cleavable crosslinking agent with significant applications in proteomics, genomics, and the burgeoning field of targeted protein degradation. This document details the chemical properties of this compound, provides structured protocols for its use in key experimental techniques such as intracellular crosslinking and Chromatin Immunoprecipitation (ChIP), and explores its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide presents signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of its application.

Introduction to this compound

This compound, with the full chemical name Ethylene glycol bis(succinimidyl succinate) , is a chemical crosslinker widely utilized in biological research.[1] It belongs to the family of N-hydroxysuccinimide (NHS) ester-based crosslinkers, which are characterized by their ability to react with primary amines (-NH2) present on proteins and other biomolecules.[2][3][4]

The structure of this compound features two NHS esters at either end of a spacer arm that contains an ethylene glycol moiety. This homobifunctional nature allows for the covalent linkage of two molecules that each possess a primary amine. A key feature of this compound is the cleavable nature of its spacer arm; the ester linkages can be broken by treatment with hydroxylamine (B1172632) at a pH of 8.5, enabling the reversal of the crosslink.[2][5] This property is particularly advantageous for applications requiring the subsequent analysis of the crosslinked molecules.

This compound is membrane-permeable, making it an ideal reagent for intracellular crosslinking studies.[2][5] Its applications are diverse, ranging from stabilizing protein-protein interactions for co-immunoprecipitation to capturing protein-DNA interactions in ChIP assays.[5] More recently, this compound has gained prominence as a flexible alkyl/ether-based linker in the synthesis of PROTACs, which are novel therapeutic agents designed to induce the degradation of specific target proteins.[6][7]

Physicochemical Properties and Specifications

A clear understanding of the quantitative characteristics of this compound is crucial for its effective application in experimental design. The following table summarizes the key properties of this crosslinker.

| Property | Value | References |

| Full Chemical Name | Ethylene glycol bis(succinimidyl succinate) | [1] |

| Synonyms | EGS, EGS crosslinker, Ethylene glycol disuccinate di(N-succinimidyl) ester | [2] |

| CAS Number | 70539-42-3 | [7] |

| Molecular Formula | C18H20N2O12 | [7] |

| Molecular Weight | 456.36 g/mol | [7] |

| Spacer Arm Length | 16.1 Å | [] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [4][5] |

| Target Moiety | Primary amines (-NH2) | [2][5] |

| Solubility | Soluble in DMSO and DMF | [2][5] |

| Cleavability | Cleavable with hydroxylamine at pH 8.5 | [2][5] |

| Cell Permeability | Membrane-permeable | [2][5] |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in common biochemical techniques.

Intracellular Protein Crosslinking

This protocol describes a general procedure for crosslinking proteins within living cells using this compound.

Materials:

-

Cells in suspension or adherent cells

-

Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

-

This compound (Ethylene glycol bis(succinimidyl succinate))

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Quenching Solution (e.g., 1M Tris-HCl, pH 7.5)

-

Lysis Buffer appropriate for the downstream application

-

Protease inhibitors

Procedure:

-

Cell Preparation:

-

For cells in suspension, harvest and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[2]

-

For adherent cells, wash the culture plates three times with ice-cold PBS (pH 8.0).

-

-

This compound Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMSO.[2]

-

Crosslinking Reaction:

-

Add the this compound stock solution to the cell suspension or adherent cells to a final concentration of 1-5 mM.[2]

-

Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[2] The optimal time and temperature may need to be determined empirically for specific cell types and applications.

-

-

Quenching: Terminate the crosslinking reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature with gentle mixing.[2]

-

Cell Lysis:

-

For cells in suspension, pellet the cells by centrifugation and wash once with ice-cold PBS.

-

For adherent cells, scrape the cells from the plate.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

-

Downstream Analysis: The crosslinked lysate is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and Western blotting.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the use of this compound in conjunction with formaldehyde (B43269) for a dual crosslinking ChIP assay, which can enhance the capture of protein-DNA complexes.

Materials:

-

Cultured cells (approximately 2-5 x 10^7 cells per 150 mm dish)

-

Formaldehyde (37% solution)

-

This compound

-

Anhydrous DMSO

-

Glycine (B1666218) solution (1.25 M)

-

PBS, ice-cold

-

Cell lysis and chromatin shearing buffers

-

Antibody specific to the protein of interest

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

Procedure:

-

Dual Crosslinking:

-

To the cell culture medium, add this compound (dissolved in DMSO) to a final concentration of 1.5 mM.

-

Incubate for 30 minutes at room temperature with gentle agitation.

-

Add formaldehyde directly to the medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature.[9]

-

-

Quenching: Stop the crosslinking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[10]

-

Cell Harvesting and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells and collect them by centrifugation.

-

Proceed with cell lysis according to a standard ChIP protocol to isolate the nuclei.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C for several hours in the presence of high salt.

-

-

DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using a commercial kit or phenol-chloroform extraction. The purified DNA is ready for analysis by qPCR or next-generation sequencing (ChIP-seq).[4]

PROTAC Synthesis and Application

This compound can serve as a linker to connect a target protein-binding ligand (warhead) and an E3 ligase-binding ligand. The following provides a conceptual workflow for this application.

Conceptual Protocol:

-

Ligand Functionalization: The warhead and the E3 ligase ligand must each possess a reactive handle, typically a primary amine, that can react with the NHS esters of this compound.

-

Stepwise Ligation:

-

React one of the functionalized ligands with a molar excess of this compound in an anhydrous solvent such as DMSO or DMF. This reaction results in a ligand-linker intermediate with a terminal NHS ester.

-

Purify the ligand-linker intermediate to remove unreacted this compound.

-

React the purified intermediate with the second functionalized ligand to form the final PROTAC molecule.

-

-

PROTAC Purification: Purify the synthesized PROTAC using techniques such as HPLC.

-

In Vitro Validation:

-

Confirm the binding of the PROTAC to both the target protein and the E3 ligase using biophysical assays (e.g., SPR, ITC).

-

Perform in vitro degradation assays using cell lysates to demonstrate the PROTAC's ability to induce the ubiquitination and degradation of the target protein.

-

-

Cellular Assays:

-

Treat cultured cells with the PROTAC.

-

Assess the degradation of the target protein by Western blotting or mass spectrometry.

-

Determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

- 1. basepairtech.com [basepairtech.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. epicypher.com [epicypher.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

EGS in Protein Crosslinking: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Ethylene Glycol bis(Succinimidylsuccinate) (EGS), a widely utilized homobifunctional crosslinking agent in protein research. We will delve into its chemical properties, reaction kinetics, and provide detailed experimental protocols to empower researchers in their protein interaction studies.

Introduction to EGS Crosslinking

Ethylene Glycol bis(Succinimidylsuccinate), commonly known as EGS, is a chemical crosslinker used to covalently link proteins or other molecules that are in close proximity.[1][2] It is a homobifunctional N-hydroxysuccinimide (NHS) ester, meaning it has two identical reactive groups at either end of a spacer arm.[1][3] These NHS esters specifically react with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4]

The EGS crosslinker is water-insoluble and must be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous protein solution.[1][2] Its lipophilic nature allows it to permeate cell membranes, making it a valuable tool for crosslinking intracellular proteins.[1][3][4] The spacer arm of EGS has a length of 16.1 Å and contains ester linkages that can be cleaved by hydroxylamine (B1172632), allowing for the reversal of the crosslink.[1][2][5]

Mechanism of Action

The fundamental mechanism of EGS action involves a two-step acylation reaction. First, one of the NHS esters on the EGS molecule reacts with a primary amine on a protein, forming a stable amide bond and releasing N-hydroxysuccinimide. The second NHS ester at the other end of the spacer arm is then free to react with another primary amine on a nearby protein or within the same protein, resulting in an intra- or inter-molecular crosslink, respectively.

A competing reaction to the aminolysis is the hydrolysis of the NHS ester in the aqueous buffer. The rate of hydrolysis increases with pH.[3][6] Therefore, the efficiency of the crosslinking reaction is dependent on the pH of the reaction buffer and the concentration of the protein.

Quantitative Data for EGS Crosslinking

The efficiency of EGS crosslinking is influenced by several factors, including the concentration of the crosslinker and protein, the reaction buffer composition, pH, temperature, and incubation time. The following tables summarize key quantitative data for optimizing EGS crosslinking experiments.

| Parameter | Recommended Range/Value | Notes | Reference |

| EGS Concentration | 0.25 - 5 mM | The optimal concentration depends on the protein concentration. | [3][4][5] |

| Molar Excess of EGS over Protein | 10-fold to 50-fold | Use a higher molar excess for dilute protein solutions. | [3][4] |

| Protein Concentration | > 5 mg/mL | For concentrations below 5 mg/mL, a higher molar excess of EGS is recommended. | [3][4] |

| Reaction pH | 7.0 - 9.0 | Higher pH increases the rate of both aminolysis and hydrolysis. pH 8.0 is often used for rapid reactions. | [3][5][7] |

| Reaction Temperature | Room Temperature or 4°C (on ice) | Reaction proceeds efficiently at room temperature. Lower temperatures can be used for sensitive proteins. | [4][5][7] |

| Reaction Time | 30 - 60 minutes at room temperature; 2 hours on ice | Longer incubation times may be necessary at lower temperatures. | [4][5][7] |

| Quenching Reagent | 20 - 50 mM Tris or Glycine | Quenching stops the crosslinking reaction by consuming unreacted EGS. | [3][4][5] |

| Cleavage Reagent | 0.2 - 2 M Hydroxylamine at pH 8.5 | Cleavage is typically performed at 37°C for 3-6 hours. | [1][5][7] |

| Property | Value | Reference |

| Molecular Weight | 456.36 g/mol | [5] |

| Spacer Arm Length | 16.1 Å | [2][5] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | [1][2] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1] |

| Target Functional Group | Primary amines (-NH2) | [1][4] |

Experimental Protocols

General Protocol for Protein Crosslinking in Solution

This protocol provides a general guideline for crosslinking proteins in a purified or semi-purified state.

Methodology:

-

Prepare Protein Sample: Dissolve the protein of interest in an amine-free buffer (e.g., phosphate, borate, or carbonate buffer) at a pH between 7.0 and 9.0.[3][7] The protein concentration should ideally be above 5 mg/mL.[3][4]

-

Prepare EGS Solution: Immediately before use, dissolve EGS in dry DMSO or DMF to a stock concentration of 10-25 mM.[3][5] Do not store the EGS solution as it is moisture-sensitive and will hydrolyze.[3]

-

Initiate Crosslinking: Add the EGS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM) and molar excess.[3][4][5] The final concentration of the organic solvent should not exceed 10-20% to avoid protein denaturation.[3][4]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][5][7]

-

Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[3][4][5] Incubate for an additional 15 minutes at room temperature.[3][4]

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked species.

Protocol for Intracellular Crosslinking

EGS's membrane permeability allows for the study of protein-protein interactions within living cells.[1][3][4]

Methodology:

-

Cell Preparation: Harvest cells and wash them with an amine-free buffer like PBS (pH 7.2-8.0) to remove any amine-containing media components.[3]

-

Crosslinking: Resuspend the cells in the same buffer and add the freshly prepared EGS solution to a final concentration of 1-5 mM.[3]

-

Incubation: Incubate the cell suspension for 30 minutes at room temperature.[3]

-

Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[3]

-

Cell Lysis and Analysis: Pellet the cells, lyse them using an appropriate lysis buffer, and proceed with downstream analysis such as immunoprecipitation and Western blotting.

Cleavage of EGS Crosslinks

The ester bonds in the EGS spacer arm are susceptible to cleavage by hydroxylamine.[1][5][7] This feature is particularly useful for identifying crosslinked peptides in mass spectrometry-based proteomics studies and for regenerating the original proteins after crosslinking.

Cleavage Protocol:

-

Prepare a fresh 2 M hydroxylamine-HCl solution in a non-amine containing buffer and adjust the pH to 8.5.[5][7]

-

Mix the crosslinked sample with an equal volume of the hydroxylamine solution.

Conclusion

EGS is a versatile and powerful tool for investigating protein-protein interactions. Its well-defined mechanism of action, cleavable spacer arm, and ability to permeate cell membranes make it suitable for a wide range of applications in biochemistry, molecular biology, and drug discovery. By understanding the principles of EGS chemistry and optimizing the experimental conditions as outlined in this guide, researchers can effectively utilize this crosslinker to gain valuable insights into the intricate networks of protein interactions.

References

EGNHS: A Technical Guide to Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol-bis(succinic acid N-hydroxysuccinimide ester), commonly known as EGNHS or EGS, is a homobifunctional crosslinking agent widely utilized in the fields of biochemistry and molecular biology. Its ability to covalently link molecules containing primary amines makes it an invaluable tool for studying protein-protein interactions, preparing antibody-drug conjugates, and stabilizing protein conformations. This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental protocols associated with this compound.

Core Chemical and Physical Properties

This compound is characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 12-atom spacer arm containing an ethylene glycol moiety. This structure dictates its reactivity and physical characteristics.

| Property | Value | Reference |

| Synonyms | EGS, Ethylene glycol bis(succinimidyl succinate), Di(N-succinimidyl) ethylene glycol disuccinate | [1] |

| CAS Number | 70539-42-3 | [1] |

| Molecular Formula | C₁₈H₂₀N₂O₁₂ | [1] |

| Molecular Weight | 456.36 g/mol | [1] |

| Appearance | White to off-white powder/solid | |

| Spacer Arm Length | 16.1 Å | |

| Density | 1.52 g/cm³ | [2] |

| Boiling Point | 603.4 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C, protected from moisture | [3] |

Solubility and Stability

The solubility and stability of this compound are critical considerations for its effective use in experimental settings.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 2.5 mg/mL | [4] |

| Acetic acid:water (1:1) | ≤ 50 mg/mL |

This compound is susceptible to hydrolysis, particularly in aqueous solutions at neutral to alkaline pH. The NHS ester groups react with water, which competes with the desired reaction with primary amines. Stock solutions should be prepared fresh in anhydrous solvents like DMF or DMSO and stored under desiccated conditions to minimize degradation.[5]

Chemical Reactivity and Specificity

The utility of this compound as a crosslinker stems from the reactivity of its NHS ester groups towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[6] This reaction forms a stable amide bond.

Reaction Conditions:

-

pH: The optimal pH range for the reaction of NHS esters with primary amines is between 7.0 and 9.0.[5]

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS) or HEPES are recommended to avoid competition with the target molecules.[5] Buffers containing primary amines, like Tris, should be avoided during the reaction but can be used to quench the reaction.[6]

Cleavability

A key feature of this compound is that the ethylene glycol linkage in its spacer arm can be cleaved by hydroxylamine (B1172632). This allows for the separation of crosslinked molecules, which is particularly useful in applications such as identifying interacting proteins by mass spectrometry.

Experimental Protocols

Protein Crosslinking with this compound

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, such as the molar excess of this compound and incubation time, should be empirically determined for each specific application.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-25 mM.

-

Reaction Setup: Add the desired molar excess of the this compound stock solution to the protein sample. A common starting point is a 20- to 500-fold molar excess of the crosslinker to the protein.[6] The protein concentration should typically be in the range of 10-20 µM.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked products can be analyzed by techniques such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.

Cleavage of this compound Crosslinks with Hydroxylamine

This protocol describes the cleavage of the this compound spacer arm.

Materials:

-

Crosslinked protein sample

-

Hydroxylamine•HCl

-

Phosphate (B84403) buffer (pH 8.5)

Procedure:

-

Prepare Cleavage Solution: Immediately before use, prepare a 2 M hydroxylamine•HCl solution in phosphate buffer at pH 8.5. Ensure the final pH is adjusted back to 8.5 after dissolving the hydroxylamine•HCl.[7]

-

Cleavage Reaction: Add an equal volume of the 2 M hydroxylamine solution to the crosslinked sample.[7]

-

Incubation: Incubate the mixture at 37°C for 3-6 hours.[7]

-

Removal of Hydroxylamine: The excess hydroxylamine can be removed by desalting or dialysis.

-

Analysis: The cleaved products can be analyzed by SDS-PAGE to confirm the reduction in molecular weight of the crosslinked species.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and the chemical logic, the following diagrams have been generated using Graphviz.

Caption: General workflow for protein crosslinking using this compound.

Caption: Workflow for the cleavage of this compound crosslinks.

References

- 1. scbt.com [scbt.com]

- 2. Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester), CAS No. 70539-42-3 - iChemical [ichemical.com]

- 3. Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester), CasNo.70539-42-3 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 6. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Cell Permeability of EGNHS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of Ethylene Glycol bis(Succinimidyl) Succinate (EGNHS), a homobifunctional crosslinking agent. This compound is a valuable tool for life science research, enabling the covalent stabilization of protein-protein and protein-DNA interactions within their native cellular environment. A thorough understanding of its cell permeability is critical for its effective application in intracellular crosslinking studies.

Core Concepts: Understanding this compound and Cell Permeability

This compound, also known as EGS, is a chemical crosslinker that contains two N-hydroxysuccinimide (NHS) esters at either end of a 16.1 Å spacer arm.[1][2] These NHS esters react specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[3][4] This reaction is most efficient at a pH range of 7-9.[2][4][5]

A key characteristic of this compound for intracellular applications is its cell permeability . Due to its lipophilic nature and the absence of a charged group, this compound can traverse the cell membrane to access and crosslink intracellular proteins.[4][6][7][8] This contrasts with its sulfonated analog, Sulfo-EGS, which is water-soluble and membrane-impermeable, making it ideal for studying cell surface interactions.[4][7] The ability of this compound to penetrate living cells makes it an indispensable reagent for a variety of in-vivo and in-situ studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | EGS, Ethylene glycol bis(succinimidylsuccinate) | [1] |

| CAS Number | 70539-42-3 | [1][2][6] |

| Molecular Formula | C18H20N2O12 | [1] |

| Molecular Weight | 456.36 g/mol | [1][2] |

| Spacer Arm Length | 16.1 Å | [1][2][8] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [3][4][6] |

| Target Moiety | Primary amines (-NH2) | [3][4][6] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [1][2][4][6][8] |

| Cell Permeability | Permeable | [4][6][7][8] |

| Cleavability | Cleavable by hydroxylamine (B1172632) at pH 8.5 | [1][2][3][6][8] |

Experimental Protocols for Intracellular Crosslinking with this compound

The following is a generalized protocol for performing intracellular crosslinking using this compound, compiled from multiple sources. Optimization may be required depending on the cell type and specific application.

Materials

-

This compound crosslinker

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

Cell culture medium

-

Cultured cells in suspension or adherent on plates

-

Lysis buffer (e.g., RIPA buffer, NP-40 lysis buffer)

Protocol

-

Cell Preparation:

-

For adherent cells, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[4]

-

For suspension cells, pellet the cells by centrifugation, wash three times with ice-cold PBS (pH 8.0), and resuspend at a concentration of approximately 25 x 10^6 cells/mL in PBS.[4]

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.[2][4] For example, dissolve 10 mg of EGS in 445 µL of dry DMSO to make a 50 mM solution.[2]

-

-

Intracellular Crosslinking:

-

Quenching the Reaction:

-

Cell Lysis and Downstream Analysis:

-

For suspension cells, pellet the cells by centrifugation.[7] For adherent cells, aspirate the quenching solution.

-

Lyse the cells using an appropriate lysis buffer (e.g., NP-40 lysis buffer for gentle lysis or a buffer containing SDS for more stringent lysis).[7]

-

The resulting cell lysate can then be used for downstream applications such as immunoprecipitation, chromatin immunoprecipitation (ChIP), or mass spectrometry analysis.

-

Visualization of Experimental Workflow and Signaling Pathway Analysis

Experimental Workflow for Intracellular Crosslinking and Analysis

The following diagram illustrates a typical workflow for an intracellular crosslinking experiment using this compound, followed by analysis of protein-protein interactions.

References

- 1. medkoo.com [medkoo.com]

- 2. proteochem.com [proteochem.com]

- 3. nbinno.com [nbinno.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. cephamls.com [cephamls.com]

- 7. researchgate.net [researchgate.net]

- 8. EGS Crosslinker 1 gram - Ethylene glycolbis(succinimidylsuccinate) (EGS) - ProteoChem [proteochem.com]

Solubility of EGNHS in Aqueous and Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethylene Glycol bis(Succinimidyl Succinate) (EGNHS), a homobifunctional crosslinking agent widely used in biological research. Understanding the solubility of this compound is critical for its effective application in studying protein-protein interactions, both in vitro and in vivo. This document details its solubility in various solvent systems, provides experimental protocols for solubility determination, and discusses the critical factor of hydrolysis in aqueous environments.

Overview of this compound Solubility

This compound is characterized by its contrasting solubility profile in aqueous and organic solvents. This property is fundamental to its application, particularly its ability to permeate cell membranes.

Aqueous Solubility: this compound is generally considered to be insoluble or poorly soluble in water and aqueous buffers.[1][2] This low water solubility is a key feature that contributes to its membrane-permeable nature, allowing it to be used for intracellular crosslinking.[1][2]

Organic Solvent Solubility: this compound is readily soluble in polar aprotic organic solvents.[1][2] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used solvents to prepare stock solutions of this compound before its introduction into an aqueous reaction medium.[1][2][3][4] While precise quantitative solubility limits are not extensively published, it is common practice to prepare stock solutions at concentrations such as 50 mM. For a related compound, Sulfo-NHS esters, solubilities as high as 50 mg/mL in DMSO have been reported, providing a potential reference point.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the known qualitative and practical solubility information.

| Solvent System | Solubility | Remarks |

| Aqueous Solvents | ||

| Water | Insoluble/Poorly Soluble[1][2] | The hydrophobic nature of the molecule limits its solubility in aqueous media. |

| Aqueous Buffers (e.g., PBS, HEPES) | Insoluble/Poorly Soluble | Must be introduced via an organic stock solution. The final concentration of the organic solvent should be minimized to avoid impacting protein structure and function. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3][4] | Commonly used to prepare high-concentration stock solutions (e.g., 50 mM). |

| Dimethylformamide (DMF) | Soluble[1][2] | Another common solvent for preparing this compound stock solutions. |

| Acetic Acid:Water (1:1) | ≤50 mg/mL (for a similar NHS ester) | This value is for a different NHS ester but provides a general indication of solubility in acidic aqueous/organic mixtures. |

Experimental Protocol: Determination of this compound Solubility (Shake-Flask Method)

This section outlines a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Syringe filters (0.2 µm, chemically resistant)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This allows the solvent to become saturated with the solute.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

-

-

Sample Collection:

-

Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL or molarity (mol/L).

-

The Critical Role of Hydrolysis in Aqueous Solutions

When this compound is introduced into an aqueous environment from an organic stock solution, it is subject to hydrolysis, a competing reaction with the desired crosslinking reaction. The N-hydroxysuccinimide (NHS) esters are susceptible to cleavage by water, which renders the crosslinker inactive.

The rate of hydrolysis is highly dependent on the pH of the aqueous solution.[5][6] As the pH increases, the rate of hydrolysis accelerates significantly.

pH-Dependent Half-life of NHS Esters:

| pH | Approximate Half-life |

| 7.0 | 4-5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| 9.0 | ~5-10 minutes |

Note: These are general values for NHS esters and can vary depending on the specific molecule and buffer conditions.

This pH dependence necessitates a careful balance in experimental design. While the amine-reactive crosslinking reaction is also favored at slightly alkaline pH (typically pH 7.2-8.5), a higher pH will also lead to more rapid inactivation of the this compound due to hydrolysis.[6] Therefore, for optimal crosslinking efficiency, it is crucial to perform the reaction within the recommended pH range and to use freshly prepared this compound solutions.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow for the use of this compound in a typical crosslinking experiment.

Caption: Competing reactions of this compound in an aqueous environment.

Conclusion

The solubility of this compound is a defining characteristic that dictates its use as a membrane-permeable crosslinker. Its high solubility in organic solvents like DMSO and DMF allows for the preparation of concentrated stock solutions, which can then be effectively utilized in aqueous reaction systems. However, researchers and drug development professionals must be acutely aware of the competing hydrolysis reaction, which is highly pH-dependent. By understanding and controlling these parameters, the utility of this compound as a powerful tool for elucidating protein interactions can be maximized.

References

- 1. EGS Crosslinker – Ethylene Glycolbis(succinimidylsuccinate) [prochemonline.com]

- 2. cephamls.com [cephamls.com]

- 3. medkoo.com [medkoo.com]

- 4. Thermo Scientific™ EGS (ethylene glycol bis(succinimidyl succinate)) | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

EGNHS (Ethylene Glycol bis(succinimidyl succinate)): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core characteristics of Ethylene (B1197577) Glycol bis(succinimidyl succinate), commonly known as EGS or EGNHS, a research compound widely utilized in the study of protein interactions. This document details its chemical properties, mechanism of action, and experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with clear diagrams.

Core Characteristics of this compound

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent.[1][2] Its chemical structure features two NHS ester reactive groups at either end of a 12-atom spacer arm.[3] This configuration allows for the covalent crosslinking of molecules containing primary amines, such as proteins and peptides.[4][5] this compound is cell membrane permeable, making it suitable for crosslinking intracellular proteins.[6][7]

A key feature of this compound is the cleavable nature of its spacer arm. The ethylene glycol linkage can be broken by treatment with hydroxylamine (B1172632) at a pH of 8.5, allowing for the reversal of the crosslink.[4][6] This characteristic is particularly advantageous for applications involving the analysis of crosslinked complexes, such as mass spectrometry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | References |

| Chemical Name | Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester) | [8] |

| Common Acronyms | EGS, this compound | |

| CAS Number | 70539-42-3 | [2][6] |

| Molecular Formula | C₁₈H₂₀N₂O₁₂ | [2] |

| Molecular Weight | 456.36 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2][6] |

| Spacer Arm Length | 16.1 Å (12 atoms) | [8] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | [5][6] |

| Storage Temperature | 2-8°C, protected from moisture | [9][10] |

Mechanism of Action

The primary mechanism of action for this compound involves the reaction of its N-hydroxysuccinimide (NHS) esters with primary amines (-NH₂).[3] This reaction forms a stable amide bond, covalently linking the target molecules. The process is most efficient at a pH range of 7 to 9.[4][5]

The homobifunctional nature of this compound allows it to connect two protein subunits or interacting proteins that are in close proximity. The spacer arm bridges the distance between the reactive sites on the two molecules.

Below is a diagram illustrating the crosslinking reaction mechanism.

This compound is not known to directly activate or inhibit specific signaling pathways. Instead, it is a tool used to capture and identify protein-protein interactions that are part of existing signaling cascades or cellular complexes. By crosslinking interacting proteins, researchers can stabilize these interactions for subsequent analysis.

Experimental Protocols

The following section outlines a general protocol for protein crosslinking using this compound. Optimal conditions may vary depending on the specific application and proteins being studied.

Materials

-

This compound (Ethylene glycol bis(succinimidyl succinate))

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate) at pH 7-9.[5]

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or glycine).[5]

-

Hydroxylamine-HCl for cleavage (optional).[8]

Crosslinking Procedure

A typical experimental workflow for protein crosslinking with this compound is depicted below.

Detailed Steps:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10-25 mM).[5] this compound is moisture-sensitive, so it is crucial to use anhydrous solvents and to allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]

-

Prepare Protein Sample: The protein sample should be in a buffer that does not contain primary amines (e.g., Tris, glycine), as these will compete with the target proteins for reaction with this compound. The pH of the buffer should be between 7 and 9.[5]

-

Crosslinking Reaction: Add the this compound stock solution to the protein sample. The final concentration of this compound typically ranges from 0.25 to 5 mM.[5] The molar ratio of crosslinker to protein may need to be optimized. For dilute protein solutions (<2 mg/mL), a 20- to 50-fold molar excess of the crosslinker is often used, while for more concentrated solutions (>10 mg/mL), a 10-fold molar excess may be sufficient.[5]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11]

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[11] Incubate for an additional 15 minutes at room temperature.[11]

-

Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Cleavage of Crosslink

To cleave the crosslinked proteins, the sample can be treated with hydroxylamine.

-

Prepare a fresh 2 M solution of hydroxylamine-HCl in a non-amine containing buffer and adjust the pH to 8.5.[8]

-

Add the hydroxylamine solution to the crosslinked sample.

-

Incubate at 37°C for 3-6 hours.[6]

Summary of Experimental Parameters

The following table summarizes key quantitative parameters for using this compound in crosslinking experiments.

| Parameter | Recommended Range/Value | References |

| This compound Final Concentration | 0.25 - 5 mM | [5] |

| Molar Excess (Crosslinker:Protein) | 10-fold to 50-fold | [5] |

| Reaction pH | 7.0 - 9.0 | [4][5] |

| Reaction Time | 30 - 60 minutes at room temperature | [8] |

| 2 hours on ice | [11] | |

| Quenching Agent Concentration | 20 - 50 mM | [11] |

| Cleavage Agent | 2 M Hydroxylamine-HCl, pH 8.5 | [6][8] |

| Cleavage Time | 3 - 6 hours at 37°C | [6] |

References

- 1. 乙二醇-双(琥珀酸 N-羟基琥珀酰亚胺酯) powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cyanagen.com [cyanagen.com]

- 4. covachem.com [covachem.com]

- 5. store.sangon.com [store.sangon.com]

- 6. cephamls.com [cephamls.com]

- 7. EGS Crosslinker – Ethylene Glycolbis(succinimidylsuccinate) [prochemonline.com]

- 8. proteochem.com [proteochem.com]

- 9. Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester), CAS No. 70539-42-3 - iChemical [ichemical.com]

- 10. yeasen.com [yeasen.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes: EGNHS for In Vivo Protein Crosslinking

Introduction

EGNHS (Ethylene Glycol bis(N-hydroxysuccinimidyl) succinate) is a homobifunctional, amine-reactive, and water-soluble crosslinking agent. It is an analog of EGS (Ethylene Glycol bis(succinimidyl succinate)), a water-insoluble and membrane-permeable crosslinker.[1][2] this compound is designed for applications where solubility in aqueous buffers is paramount and where the crosslinker is not intended to cross cell membranes, making it ideal for studying protein-protein interactions on the cell surface.[1] However, its non-sulfonated parent compound, EGS, is membrane-permeable and widely used for intracellular crosslinking.[1][2] The protocols and principles are largely interchangeable, with the primary difference being the solvent used to prepare the stock solution.

The core of the this compound molecule consists of two N-hydroxysuccinimide (NHS) esters at either end of a 16.1 Å spacer arm.[3] These NHS esters react efficiently with primary amines (—NH₂) found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, forming stable, covalent amide bonds.[4][5] This reaction proceeds optimally at a pH range of 7.0 to 9.0.[3][5] By covalently linking proteins that are in close proximity, this compound allows researchers to "capture" and stabilize both stable and transient protein-protein interactions within their native cellular environment, making it a powerful tool for proteomics, structural biology, and drug discovery.[6]

Key Properties and Applications:

-

Amine-Reactive: Targets abundant primary amines on proteins for efficient crosslinking.[5]

-

Homobifunctional: Contains identical reactive groups at both ends, simplifying crosslinking between similar functional groups.

-

Water-Soluble (this compound/Sulfo-EGS): Ideal for cell surface crosslinking without the need for organic solvents.[1]

-

Membrane-Permeable (EGS): The non-sulfonated analog, EGS, can readily cross cell membranes for intracellular crosslinking.[1][2]

-

Fixed Spacer Arm: The 16.1 Å spacer arm provides a defined distance constraint for mapping protein interactions.[3]

-

Applications: Used to stabilize protein complexes for co-immunoprecipitation (Co-IP), chromatin immunoprecipitation (ChIP)[7], and analysis by SDS-PAGE, Western blotting, or mass spectrometry (MS).[8][9]

Chemical Reaction and Mechanism

This compound and EGS function by reacting with nucleophilic primary amines on proteins. The NHS ester group is an excellent leaving group, facilitating the formation of a stable amide bond between the crosslinker and the protein. Since the molecule has two such reactive groups, it can form a covalent bridge between two different proteins or between two domains of the same protein that are spatially close.

Quantitative Data and Reagent Properties

The following table summarizes the key properties of EGS/EGNHS and typical parameters for its use in in vivo crosslinking experiments. Optimization is often required depending on the specific cell type and target proteins.[6]

| Parameter | Value / Range | Reference / Note |

| Chemical Formula | C₁₆H₂₀N₂O₁₂ | [3] For EGS. |

| Molecular Weight | 456.36 g/mol | [3] For EGS. |

| Spacer Arm Length | 16.1 Å | [3] Provides a defined spatial constraint. |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [1][2] Reacts with primary amines (—NH₂). |

| Reactivity pH | 7.0 - 9.0 | [3][5] Reaction is most efficient in this range. Buffers must be amine-free (e.g., PBS, HEPES). |

| Solubility | EGS: Soluble in DMSO/DMF | [1][2] This compound (Sulfo-EGS): Water-soluble. |

| Cell Permeability | EGS: Permeable | [1][2] This compound (Sulfo-EGS): Impermeable. |

| Typical Concentration | 0.25 - 5 mM | [3][10] Higher concentrations may be needed for in vivo work compared to in vitro due to high amine concentration in cells.[11] Titration is recommended. |

| Incubation Time | 30 - 40 minutes at Room Temperature | [3] Or 2 hours on ice. |

| Quenching Reagent | 20 - 200 mM Tris or Glycine, pH ~7.5 | [3][5] Quenches unreacted NHS esters to stop the reaction. |

| Quenching Time | 15 minutes at Room Temperature | [5][10] |

Detailed Protocol for In Vivo Protein Crosslinking

This protocol provides a general framework for intracellular protein crosslinking using the membrane-permeable crosslinker EGS. For cell-surface crosslinking, the water-soluble this compound can be used by dissolving it directly in PBS instead of DMSO.

Materials:

-

Cells in culture (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold, pH 7.2-8.0

-

EGS Crosslinker

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Preparation:

-

For adherent cells, grow to 80-90% confluency. For suspension cells, collect a sufficient number of cells (e.g., 1-5 x 10⁷ cells).

-

Aspirate the culture medium.

-

Wash cells three times with ice-cold PBS (pH 7.2-8.0) to completely remove amine-containing media components.[10]

-

-

Crosslinker Preparation:

-

In Vivo Crosslinking:

-

Resuspend the washed cell pellet (or cover adherent cells) in ice-cold PBS.

-

Add the EGS stock solution to the cell suspension to achieve a final concentration between 0.5 and 5 mM.[3][10] The final DMSO concentration should not exceed 10% to minimize cell stress.[10]

-

Optimization is critical. Start with a concentration of 1 mM and perform a titration to find the optimal concentration for your specific protein interaction.

-

Incubate the reaction for 30 minutes at room temperature with gentle mixing.[3][10] Alternatively, incubate for 2 hours on ice.

-

-

Quenching the Reaction:

-

Cell Lysis and Downstream Processing:

-

Pellet the crosslinked cells by centrifugation.

-

Wash the cells once with ice-cold PBS to remove the quenching reagent.

-

Lyse the cells using an appropriate lysis buffer (e.g., RIPA) containing protease inhibitors.

-

The cell lysate containing crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, or mass spectrometry.

-

Application: Trapping Transient Interactions in Signaling Pathways

A key application of in vivo crosslinking is the stabilization of weak or transient protein-protein interactions that are difficult to detect using standard methods like co-immunoprecipitation alone.[12] In a typical signaling cascade, a ligand-activated receptor may briefly interact with a downstream kinase or adaptor protein. These interactions can be captured by EGS/EGNHS, providing a "snapshot" of the active signaling complex. The crosslinked complex can then be isolated and its components identified, revealing crucial details about pathway activation and regulation.

References

- 1. EGS Crosslinker – Ethylene Glycolbis(succinimidylsuccinate) [prochemonline.com]

- 2. cephamls.com [cephamls.com]

- 3. proteochem.com [proteochem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. In vivo protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ChIP protocol: Dual cross-linking (Dual X-ChIP) [abcam.com]

- 8. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. iscrm.uw.edu [iscrm.uw.edu]

- 12. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Utilizing EGNHS in Chromatin Immunoprecipitation Sequencing (ChIP-seq) Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins. Standard ChIP-seq protocols typically employ formaldehyde (B43269) as a crosslinking agent to capture protein-DNA interactions. However, for proteins that are part of larger complexes and do not directly bind to DNA, or for capturing transient interactions, formaldehyde alone may be insufficient due to its short spacer arm (2 Å)[1][2].

To overcome this limitation, a dual-crosslinking approach using Ethylene glycol bis(succinimidyl succinate) (EGNHS or EGS) in conjunction with formaldehyde is employed. EGS is a homobifunctional N-hydroxysuccinimide (NHS) ester with a longer, cleavable spacer arm (16.1 Å) that can effectively trap protein-protein interactions within larger chromatin complexes[3][4]. This two-step fixation strategy first stabilizes protein complexes with EGS, followed by formaldehyde to crosslink these complexes to DNA, providing a more comprehensive snapshot of the in vivo protein-DNA landscape.[5]

These application notes provide a detailed protocol for performing dual-crosslinking ChIP-seq using this compound and formaldehyde, targeted towards researchers, scientists, and professionals in drug development.

Key Applications of this compound in ChIP-seq

-

Mapping binding sites of non-DNA binding proteins: Ideal for studying co-factors, chromatin remodeling proteins, and other proteins that are part of larger transcriptional complexes.[1][6]

-

Capturing transient or weak protein-protein interactions: The longer spacer arm of EGS can stabilize interactions that might be missed with formaldehyde alone.

-

Investigating the composition of protein complexes on chromatin: By efficiently crosslinking proteins to each other before they are cross-linked to DNA, EGS helps in identifying components of multi-protein complexes.

Data Presentation: Quantitative Parameters for Dual-Crosslinking ChIP-seq

The following tables summarize key quantitative parameters for the dual-crosslinking ChIP-seq protocol. Optimization of these parameters may be required depending on the cell type and the protein of interest.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Purpose |

| EGS (this compound) | 300 mM in DMSO | 1.5 - 2 mM | Protein-protein crosslinking |

| Formaldehyde | 37% (w/v) | 0.75% - 1% | Protein-DNA crosslinking |

| Glycine | 1.25 M | 125 mM | Quenching of formaldehyde |

| Protease Inhibitors | 100x | 1x | Inhibit protein degradation |

| SDS | 10% | 0.1% - 1% | Cell lysis and chromatin shearing |

Table 2: Incubation Times and Conditions

| Step | Reagent/Condition | Incubation Time | Temperature |

| EGS Crosslinking | 1.5 - 2 mM EGS | 20 - 30 minutes | Room Temperature |

| Formaldehyde Crosslinking | 0.75% - 1% Formaldehyde | 10 minutes | Room Temperature |

| Quenching | 125 mM Glycine | 5 minutes | Room Temperature |

| Cell Lysis | Lysis Buffer | 30 minutes | 4°C |

| Sonication | - | Varies (optimization required) | 4°C |

| Antibody Incubation | Primary Antibody | 1 hour - overnight | 4°C |

| Reverse Crosslinking | Proteinase K & NaCl | Overnight | 65°C |

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a dual-crosslinking ChIP-seq experiment using this compound.

Protocol 1: Dual-Crosslinking of Adherent Cells

Materials:

-

Confluent 150 cm² dishes of cells (1x10⁷–5x10⁷ cells per dish)[5]

-

Phosphate-Buffered Saline (PBS), ice-cold

-

EGS (300 mM in DMSO)

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell scrapers

-

Conical tubes

-

Centrifuge

Procedure:

-

Cell Culture: Start with two confluent 150 cm² dishes of the cells of interest.[5]

-

EGS Crosslinking:

-

Formaldehyde Crosslinking:

-

Quenching:

-

Add Glycine to a final concentration of 125 mM to quench the formaldehyde.

-

Incubate for 5 minutes at room temperature.

-

-

Cell Harvesting:

-

Aspirate the crosslinking solution and wash the cells twice with ice-cold PBS.

-

Add 5 mL of ice-cold PBS and scrape the cells from the dish.

-

Transfer the cell suspension to a conical tube and centrifuge at 2,000 x g for 5 minutes at 4°C.

-

The resulting cell pellet can be stored at -80°C or used immediately for chromatin preparation.[3]

-

Protocol 2: Chromatin Preparation and Sonication

Materials:

-

Crosslinked cell pellet

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Sonicator

Procedure:

-

Cell Lysis:

-

Sonication:

-

Shear the chromatin by sonication. The goal is to obtain DNA fragments in the size range of 200-800 bp.

-

Note: Dual-crosslinked chromatin can be more resistant to sonication.[1][7] Optimization of sonication conditions (power, duration, number of cycles) is critical. The presence of SDS in the sonication buffer can improve shearing efficiency.[7]

-

-

Determination of DNA Fragment Size:

-

After sonication, take an aliquot of the chromatin, reverse the crosslinks, and purify the DNA.

-

Run the purified DNA on an agarose (B213101) gel to verify that the fragment size is within the desired range.

-

Protocol 3: Immunoprecipitation, Elution, and Reverse Crosslinking

Materials:

-

Sonicated chromatin

-

ChIP-grade primary antibody

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer (1% SDS, 100mM NaHCO₃)[1]

-

Proteinase K

-

5 M NaCl

-

RNase A

Procedure:

-

Immunoprecipitation:

-

Dilute the sonicated chromatin with RIPA buffer. A common starting point is 25 µg of DNA per immunoprecipitation.[5]

-

Add the primary antibody (the optimal amount should be determined empirically, often 1-10 µg) and rotate at 4°C for at least 1 hour, or overnight.[5]

-

Add pre-blocked Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.

-

-

Washes:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the immunocomplexes from the beads by incubating with Elution Buffer.

-

-

Reverse Crosslinking:

-

DNA Purification:

-

Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

The purified DNA is now ready for library preparation and sequencing.

-

Mandatory Visualizations

Diagram 1: Dual-Crosslinking Workflow in ChIP-seq```dot

Caption: EGS traps protein-protein interactions, formaldehyde traps protein-DNA interactions.

Concluding Remarks

The use of this compound in a dual-crosslinking ChIP-seq protocol is a valuable strategy for elucidating the genome-wide interactions of proteins that are part of larger complexes or do not directly bind DNA. While this method can significantly enhance the capture of such interactions, it is crucial to optimize parameters such as crosslinking time and sonication conditions for each specific cell type and protein of interest to ensure high-quality, reproducible data. The protocols and guidelines presented here provide a robust starting point for researchers aiming to incorporate this powerful technique into their studies.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Thermo Scientific EGS (ethylene glycol bis(succinimidyl succinate)) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing EGNHS Crosslinking in Mammalian Cells: A Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene glycol bis(N-hydroxysuccinimidyl) succinate (B1194679) (EGNHS) is a water-soluble, amine-reactive crosslinking agent widely used in biological research to study protein-protein interactions within their native cellular environment. Its hydrophilic nature makes it suitable for crosslinking cell surface proteins and, to some extent, intracellular proteins without causing significant membrane disruption at optimal concentrations. The selection of an appropriate this compound concentration is critical to ensure efficient crosslinking while maintaining cell viability and physiological relevance. This document provides detailed protocols and guidelines for determining the optimal this compound concentration for crosslinking in various mammalian cell lines.

Principle of this compound Crosslinking

This compound contains two N-hydroxysuccinimide (NHS) esters at either end of a 12-atom spacer arm. These NHS esters react with primary amines (-NH2) on proteins, primarily the side chains of lysine (B10760008) residues and the N-termini of polypeptides, to form stable amide bonds. When two primary amines on interacting proteins are in close proximity, this compound can covalently link them, thus "capturing" the interaction.

Factors Influencing Optimal this compound Concentration

The ideal concentration of this compound is a balance between maximizing crosslinking efficiency and minimizing cytotoxicity. Several factors can influence this optimal concentration:

-

Cell Type: Different cell lines exhibit varying sensitivities to chemical crosslinkers.

-

Cell Density: Higher cell densities may require slightly higher this compound concentrations.

-

Protein Abundance: The concentration of the target proteins can influence the required crosslinker concentration.

-

Incubation Time and Temperature: Longer incubation times or higher temperatures generally increase crosslinking efficiency but can also lead to increased cell death.

-

Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the buffer will quench the crosslinking reaction.

Quantitative Data Summary

Determining the optimal this compound concentration requires empirical testing for each specific cell line and experimental condition. The following tables provide a starting point for optimization, summarizing typical concentration ranges and their expected effects on cell viability.

Table 1: Recommended this compound Concentration Range for Initial Optimization

| Parameter | Recommended Range | Notes |

| This compound Concentration | 0.25 - 5 mM | Start with a broad range to identify the optimal window. |

| Incubation Time | 30 minutes at Room Temperature or 2 hours at 4°C | Shorter times at RT or longer times on ice can be tested. |

| Quenching Agent | 10 - 50 mM Tris-HCl or Glycine, pH 7.5 | Essential to stop the crosslinking reaction. |

Table 2: Hypothetical Dose-Response of this compound on Mammalian Cell Viability (Example Data)

| This compound Concentration (mM) | HeLa Cell Viability (%) | HEK293 Cell Viability (%) | Jurkat Cell Viability (%) |

| 0 (Control) | 100 | 100 | 100 |

| 0.25 | 95 ± 3 | 98 ± 2 | 92 ± 4 |

| 0.5 | 91 ± 4 | 94 ± 3 | 88 ± 5 |

| 1.0 | 85 ± 5 | 90 ± 4 | 80 ± 6 |

| 2.5 | 70 ± 6 | 78 ± 5 | 65 ± 7 |

| 5.0 | 55 ± 7 | 65 ± 6 | 45 ± 8 |

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on experimental conditions.

Experimental Protocols

Protocol for Optimizing this compound Concentration using a Cell Viability Assay

This protocol describes how to determine the optimal this compound concentration by treating cells with a range of concentrations and subsequently measuring cell viability using the MTT assay.

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293, Jurkat)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (freshly prepared stock solution in DMSO or PBS)

-

Quenching Solution (1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for attachment (for adherent cells).[2]

-

Cell Preparation:

-

For adherent cells, gently wash the cells twice with warm PBS.

-

For suspension cells, pellet the cells by centrifugation and wash twice with warm PBS. Resuspend in PBS.

-

-

This compound Treatment:

-

Prepare a series of this compound dilutions in PBS to achieve final concentrations ranging from 0.25 to 5 mM.

-

Add the this compound solutions to the cells and incubate for 30 minutes at room temperature.

-

-

Quenching: Add Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[3]

-

MTT Assay:

-

For adherent cells, replace the PBS with 100 µL of fresh culture medium. For suspension cells, pellet and resuspend in 100 µL of fresh medium.

-

Add 10 µL of MTT solution (5 mg/mL) to each well.[2]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of MTT Solubilization Solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol for Intracellular Crosslinking with this compound and Subsequent Lysis

This protocol outlines the steps for crosslinking proteins in intact mammalian cells with this compound, followed by cell lysis for downstream applications such as immunoprecipitation.

Materials:

-

Mammalian cells

-

PBS, pH 8.0 (ice-cold)

-

This compound (freshly prepared stock solution)

-

Quenching Solution (1 M Tris-HCl, pH 7.5)

-

Cell Lysis Buffer (e.g., RIPA buffer, buffer composition should be optimized for the specific application and should not contain primary amines if further crosslinking is intended)[4][5]

-

Protease inhibitors

Procedure:

-

Cell Harvesting and Washing:

-

For adherent cells, wash twice with ice-cold PBS, pH 8.0.

-

For suspension cells, pellet and wash twice with ice-cold PBS, pH 8.0.

-

-

Crosslinking Reaction:

-

Quenching: Add Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.[3]

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Downstream Processing: The clarified supernatant containing the crosslinked protein complexes is now ready for downstream applications like immunoprecipitation or SDS-PAGE analysis.

Visualizations

Experimental Workflow for this compound Optimization

Caption: Workflow for optimizing this compound concentration.

This compound Crosslinking Mechanism

Caption: this compound crosslinking of primary amines on proteins.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Crosslinking Efficiency | This compound concentration too low. | Increase this compound concentration in a stepwise manner. |

| Incubation time too short. | Increase incubation time or perform at room temperature. | |

| Presence of primary amines in buffer. | Use amine-free buffers like PBS, HEPES, or borate. | |

| High Cell Death | This compound concentration too high. | Decrease this compound concentration. |

| Incubation time too long or temperature too high. | Decrease incubation time or perform on ice. | |

| Inconsistent Results | This compound not freshly prepared. | Always prepare fresh this compound solutions before use. |

| Incomplete quenching. | Ensure adequate concentration and incubation time for the quenching agent. |

Conclusion

The optimization of this compound concentration is a critical step for successful in-cell crosslinking studies. By systematically evaluating a range of concentrations and assessing the impact on cell viability, researchers can identify an optimal window that maximizes the capture of protein-protein interactions while preserving the physiological state of the cells. The protocols and guidelines presented in this document provide a comprehensive framework for achieving reliable and reproducible crosslinking results in mammalian cells.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance of HEK-293 and COS-7 cell lines to oxidative stress as a model of metabolic response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

EGNHS: A Versatile Tool for Elucidating Protein-Protein Interactions in Research and Drug Discovery

FOR IMMEDIATE RELEASE